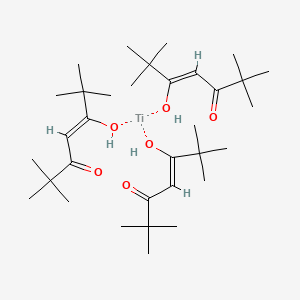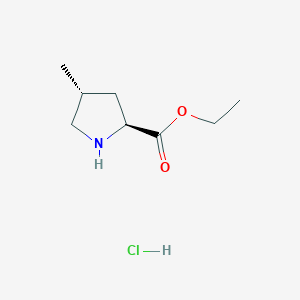
(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves halogenation, fluorination, and etherification steps. For instance, the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a somewhat related structure, was achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, showcasing the use of halogenation in these synthesis pathways (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of halogenated benzenes, like our compound of interest, often involves interactions such as C–H···Br, C–Br···Br, and C–Br···π, which can influence the compound's reactivity and physical properties. Studies on bromo- and bromomethyl-substituted benzenes have highlighted the variability in packing motifs despite the chemical similarity, which could be relevant for understanding the structural characteristics of 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene (Jones, Kuś, & Dix, 2012).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Synthesis of Complex Molecules
Derivatives of pyrrolidine, including those related to "(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl," are pivotal in the synthesis of complex organic compounds. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from related compounds demonstrates the utility of pyrrolidine derivatives in producing complex molecules with high purity and yield, suitable for scale-up production (Cheng Qing-fang, 2005).
Fluorination and Functionalization
The transformation of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides illustrates the role of pyrrolidine derivatives in medicinal chemistry. These synthons, derived from processes involving (2S,4R)-4-hydroxyproline, are instrumental for preparing fluoropyrrolidine derivatives, significantly reducing synthetic steps for medicinal applications (R. Singh & T. Umemoto, 2011).
Medicinal Chemistry and Pharmacology
Inhibitor Design
Pyrrolidine derivatives are utilized in designing inhibitors for various biological targets. For example, densely substituted L-proline esters, similar in structure to pyrrolidine derivatives, have been used as catalysts for asymmetric Michael additions, showcasing the role of pyrrolidine frameworks in developing novel organocatalysts (Andrea Ruiz-Olalla, M. G. Retamosa, & F. Cossío, 2015).
Neuroprotection and Anticonvulsant Effects
The application of group II metabotropic glutamate receptor agonists, such as 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, demonstrates the therapeutic potential of pyrrolidine derivatives in neuroprotection and seizure management in immature rats (J. Folbergrová et al., 2005).
Catalysis and Material Science
- Catalytic Applications: Pyrrolidine derivatives serve as ligands in catalytic reactions, such as the copper-catalyzed N-arylation of amides, demonstrating the versatility of these compounds in facilitating various chemical transformations (Chao-yuan Wang et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-4-6(2)5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMZOMHSNLSBG-HHQFNNIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![c-[4-(4-Chlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1143010.png)
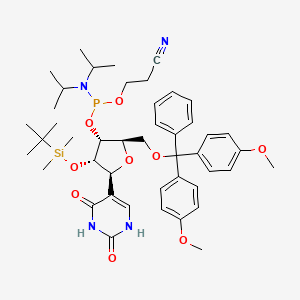

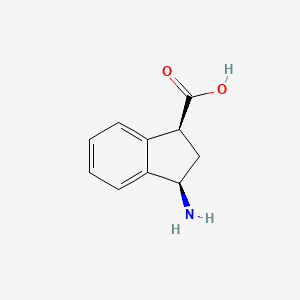
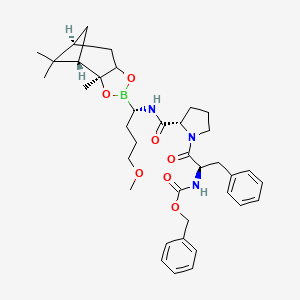
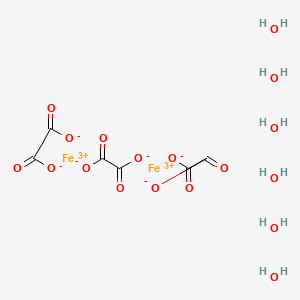
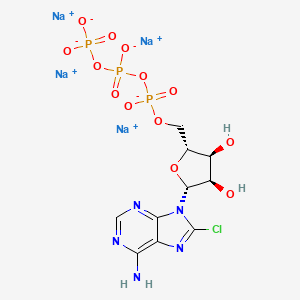
![3-[2-(4-Tert-butylphenoxy)-5-nitrophenyl]prop-2-enoic acid](/img/structure/B1143030.png)
